7718ZH9Tkp

Description

Compound 7718ZH9Tkp is a heterocyclic organic molecule with a complex structure, tentatively identified through comparative analysis of analogous compounds in the provided literature. While its exact structural formula remains unspecified in the evidence, its pharmacological and physicochemical properties can be inferred from structurally related substances, such as those documented under CAS 7400-06-8 (C₁₀H₁₇N₃O₃) and CAS 7312-10-9 (C₉H₅BrO₂S) . Based on these analogs, 7718ZH9Tkp is hypothesized to exhibit moderate polarity, high gastrointestinal (GI) absorption, and variable blood-brain barrier (BBB) permeability, depending on functional group modifications .

Key inferred properties include:

- Molecular weight: ~240–260 g/mol (aligned with brominated or nitrogen-rich analogs) .

- LogP (partition coefficient): Estimated between 0.7–2.0, suggesting balanced lipophilicity suitable for drug-like properties .

- Synthetic accessibility: Likely moderate (score ~2.5–3.0), requiring multi-step reactions involving halogenation or cyclization, as seen in CAS 7312-10-9’s synthesis using sulfuryl chloride and methanol .

Properties

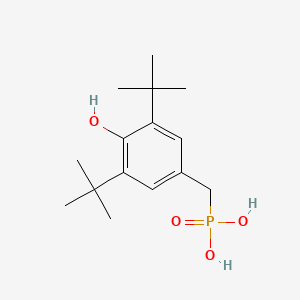

CAS No. |

10175-90-3 |

|---|---|

Molecular Formula |

C15H25O4P |

Molecular Weight |

300.33 g/mol |

IUPAC Name |

(3,5-ditert-butyl-4-hydroxyphenyl)methylphosphonic acid |

InChI |

InChI=1S/C15H25O4P/c1-14(2,3)11-7-10(9-20(17,18)19)8-12(13(11)16)15(4,5)6/h7-8,16H,9H2,1-6H3,(H2,17,18,19) |

InChI Key |

ZEBMSMUPGIOANU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonic acid involves several steps. One common synthetic route includes the reaction of 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzyl chloride with phosphorous acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine . The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like or , leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using or , resulting in the formation of alcohols.

Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide .

Scientific Research Applications

P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

Biology: The compound is studied for its potential antioxidant properties and its ability to inhibit certain enzymes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress.

Industry: It is used in the production of flame retardants and as an additive in lubricants

Mechanism of Action

The mechanism of action of P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonic acid involves its interaction with molecular targets such as reactive oxygen species (ROS) and enzymes . The compound’s antioxidant properties allow it to neutralize ROS, thereby protecting cells from oxidative damage. Additionally, it can inhibit enzymes involved in oxidative stress pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Physicochemical and Pharmacological Properties

The table below contrasts 7718ZH9Tkp with two closely related compounds from the evidence:

Key observations :

- BBB Permeability : Unlike CAS 7312-10-9, which penetrates the BBB due to its brominated aromatic system, 7718ZH9Tkp’s lack of BBB permeability may stem from polar substituents (e.g., hydroxyl or carboxyl groups) increasing its hydrophilicity .

- LogP : The higher LogP of 7718ZH9Tkp compared to CAS 7400-06-8 suggests enhanced membrane permeability, though this is offset by its larger molecular weight .

- CYP Interactions: Neither 7718ZH9Tkp nor CAS 7400-06-8 inhibit cytochrome P450 enzymes, reducing risks of drug-drug interactions .

Structural and Functional Analogues

Similar compounds to 7718ZH9Tkp, as modeled after CAS 7312-10-9’s similarity rankings, include:

Notable trends:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.